3-(2,4-Dichlorophenyl)-2-methylpropenal
Description
3-(2,4-Dichlorophenyl)-2-methylpropenal is an α,β-unsaturated aldehyde featuring a 2,4-dichlorophenyl group and a methyl substituent on the propenal backbone. Its α,β-unsaturated system allows for conjugate addition reactions, while the chlorine atoms enhance stability and influence bioactivity through steric and electronic effects .
Properties
Molecular Formula |
C10H8Cl2O |
|---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H8Cl2O/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-6H,1H3 |
InChI Key |
LFYROJBISPJGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position on the Phenyl Ring
The position of chlorine atoms on the phenyl ring significantly impacts biological activity and physicochemical properties. For example:
- 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) : Exhibits hepatotoxicity in rats due to the 3,5-dichloro configuration and the thiazolidinedione (TZD) ring. Structural analogs with 2,4-dichloro substitution (e.g., 3-(2,4-dichlorophenyl)-1,1-dimethylurea) are less hepatotoxic but retain pesticidal activity .
- 1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one: An enone derivative with antifungal properties. The 2,4-dichloro configuration enhances lipophilicity, improving membrane penetration compared to non-halogenated analogs .
Key Insight : The 2,4-dichloro configuration balances bioactivity and toxicity, making it preferable in agrochemical design over 3,5-dichloro isomers, which are linked to hepatotoxicity .
Functional Group Modifications
α,β-Unsaturated Aldehydes vs. Ketones
- 3-(2,4-Dichlorophenyl)-2-methylpropenal (Propenal) : The aldehyde group increases electrophilicity, making it reactive toward nucleophiles like thiols or amines. This reactivity is critical in forming covalent bonds with biological targets .
- (E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one (Enone): The ketone group reduces electrophilicity compared to aldehydes, favoring Michael addition reactions over Schiff base formation. This enone derivative shows strong antifungal activity, as seen in NMR data (δ 190.11 ppm for the carbonyl carbon) .
Table 1: Functional Group Impact on Reactivity
| Compound | Functional Group | Key Reactivity | Application |
|---|---|---|---|
| 2-methylpropenal derivative | Aldehyde | Schiff base formation, nucleophilic attack | Agrochemical intermediates |
| Enone derivatives | Ketone | Michael addition, conjugation | Antifungal agents |
| Methyl ester analogs | Ester | Hydrolysis, metabolic stability | Prodrug formulations |
Heterocyclic vs. Linear Backbones
- 3-(2,4-Dichlorophenyl)isoxazole : Incorporates an isoxazole ring, enhancing metabolic stability and target specificity. The heterocycle increases resistance to hydrolysis compared to propenal derivatives .
- Dicloxacillin sodium : A β-lactam antibiotic with a 3,6-dichloropyridazine group. The dichlorophenyl moiety here improves binding to penicillin-binding proteins, demonstrating the versatility of chlorine substitution in drug design .
Key Insight : Heterocyclic backbones improve pharmacokinetic profiles, while linear α,β-unsaturated systems prioritize reactivity for covalent inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
